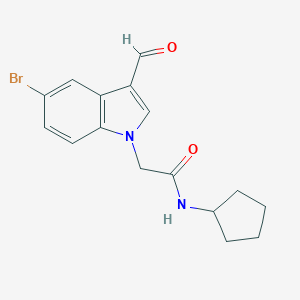
N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide, also known as BBDH, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. BBDH is a hydrazone derivative that has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In
作用機序
The mechanism of action of N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide is not fully understood. However, studies have shown that the compound exhibits its anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been found to improve insulin sensitivity and glucose uptake in diabetic rats.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Additionally, this compound has been found to improve insulin sensitivity and glucose uptake in diabetic rats.
実験室実験の利点と制限
One of the advantages of using N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide in lab experiments is its low toxicity. The compound has been found to be relatively non-toxic, making it a safe candidate for further studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer the compound in vivo.
将来の方向性
For N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide research include investigating the compound's potential as a treatment for liver and kidney diseases and inflammatory bowel disease, as well as further studies to investigate the mechanism of action of this compound and to develop more efficient synthesis methods for the compound.
合成法
N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-(2,4-dichlorophenoxy)butanohydrazide with 3-bromobenzaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been found to have a protective effect on the liver and kidneys, making it a potential candidate for the treatment of liver and kidney diseases.
特性
分子式 |
C17H15BrCl2N2O2 |
|---|---|
分子量 |
430.1 g/mol |
IUPAC名 |
N-[(E)-(3-bromophenyl)methylideneamino]-4-(2,4-dichlorophenoxy)butanamide |
InChI |
InChI=1S/C17H15BrCl2N2O2/c18-13-4-1-3-12(9-13)11-21-22-17(23)5-2-8-24-16-7-6-14(19)10-15(16)20/h1,3-4,6-7,9-11H,2,5,8H2,(H,22,23)/b21-11+ |
InChIキー |
WCWUBTUZZDQCMU-SRZZPIQSSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297458.png)
![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297460.png)
![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297461.png)
![5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297462.png)
![Tert-butyl 2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B297466.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide](/img/structure/B297467.png)
![ethyl 2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297469.png)
![2-{3-[(6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B297470.png)
![6-acetyl-2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B297471.png)
![1-(4-bromophenyl)-5-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297473.png)
![3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether](/img/structure/B297475.png)

